REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.C(=O)([O-])[O-].[K+].[K+].[CH2:17]([N:19]([CH2:24][CH3:25])[C:20](=[O:23])[CH2:21]Cl)[CH3:18].[I-].[K+]>CC(C)=O>[CH2:17]([N:19]([CH2:24][CH3:25])[C:20](=[O:23])[CH2:21][O:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2)[CH3:18] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CNC12
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(CCl)=O)CC
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling with ice
|
Type
|
CUSTOM
|
Details
|
the insoluble materials are removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
|
Details
|
To the residue are added chloroform (40 ml) and water (20 ml)
|
Type
|
CUSTOM
|
Details
|
The chloroform layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure, and isopropyl ether (100 ml)
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(COC=1C=CC=C2C=CNC12)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.37 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |